molecular formula C12H16N2OS B7563713 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone

2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone

Cat. No. B7563713
M. Wt: 236.34 g/mol
InChI Key: XQTZCVLWVVKBRS-UHFFFAOYSA-N
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Description

2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is a derivative of indole, which is a heterocyclic compound that is commonly found in many natural products. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential therapeutic applications of this compound.

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, this compound has been shown to inhibit the activity of various enzymes that are involved in the inflammatory response, which may contribute to its anti-inflammatory properties.
Biochemical and physiological effects:
2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential applications in the treatment of cancer. In addition, this compound has also been shown to have anti-inflammatory and anti-microbial properties, which may make it useful for the treatment of various inflammatory and infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone in lab experiments is that it is relatively easy to synthesize and purify. In addition, this compound has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that can elucidate its biological effects.

Future Directions

There are many potential future directions for research on 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone. One area of research that is particularly promising is the development of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need for more studies to investigate the potential side effects and toxicity of this compound, particularly in vivo.

Synthesis Methods

The synthesis of 2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone can be achieved through a variety of methods. One common method involves the reaction of 2-aminothiazole with cyclohexanone in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound in good yields. Other methods that have been used to synthesize this compound include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.

Scientific Research Applications

2,3,3a,4,5,6,7,7a-Octahydroindol-1-yl(1,3-thiazol-4-yl)methanone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydroindol-1-yl(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c15-12(10-7-16-8-13-10)14-6-5-9-3-1-2-4-11(9)14/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTZCVLWVVKBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCN2C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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